molecular formula C28H23N7O3S B605563 AR-C118925XX

AR-C118925XX

Cat. No. B605563
M. Wt: 537.6 g/mol
InChI Key: PVKNPGQAFNALOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AR-C118925XX is a selective P2Y2 receptor antagonist. It is known for its ability to inhibit ATP-induced IL-6 production and phosphorylation of p38. This compound has shown potential in inhibiting bleomycin-induced dermal fibrosis in mice and ATP-induced tumor growth .

Scientific Research Applications

AR-C118925XX has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the P2Y2 receptor and its role in various biochemical pathways.

    Biology: Employed in research to understand the role of P2Y2 receptors in cellular signaling and inflammation.

    Medicine: Investigated for its potential therapeutic effects in conditions such as fibrosis, cancer, and inflammatory diseases.

    Industry: Utilized in the development of new drugs targeting the P2Y2 receptor

Mechanism of Action

AR-C118925XX exerts its effects by selectively antagonizing the P2Y2 receptor. This receptor is involved in various cellular processes, including inflammation and tumor growth. By inhibiting the P2Y2 receptor, this compound reduces ATP-induced IL-6 production and phosphorylation of p38, leading to decreased inflammation and tumor growth .

Future Directions

AR-C118925XX has shown potential in inhibiting ATP-induced IL-6 production, phosphorylation of p38, Bleomycin-induced dermal fibrosis in mice, and ATP-induced tumor growth . These findings suggest that this compound could be further explored for its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

AR-C118925XX plays a crucial role in biochemical reactions by acting as a selective antagonist of the P2Y2 receptor. This receptor is involved in various physiological processes, including inflammation, mucin secretion, and cell signaling. This compound inhibits ATP-induced mucin secretion in bronchial epithelial cells with an IC50 of 1 μM . It also inhibits P2Y2 receptor-induced β-arrestin translocation in vitro, demonstrating its effectiveness in modulating receptor activity . The compound interacts with enzymes, proteins, and other biomolecules, primarily targeting the P2Y2 receptor and inhibiting its activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In bronchial epithelial cells, it inhibits ATP-induced mucin secretion, which is crucial for maintaining airway hydration and mucociliary clearance . The compound also affects cell signaling pathways by inhibiting the P2Y2 receptor, leading to reduced β-arrestin translocation . Additionally, this compound influences gene expression and cellular metabolism by modulating the activity of the P2Y2 receptor, which plays a role in inflammatory responses and fibrosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the P2Y2 receptor, where it acts as a competitive antagonist. By binding to the receptor, this compound prevents the activation of the receptor by its natural ligand, ATP . This inhibition leads to a decrease in downstream signaling events, such as β-arrestin translocation and mucin secretion . The compound also inhibits the phosphorylation of p38, a key signaling molecule involved in inflammatory responses . These molecular interactions contribute to the overall effects of this compound on cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and maintains its activity over extended periods . In vitro studies have shown that this compound can inhibit ATP-induced mucin secretion and β-arrestin translocation consistently over time . In vivo studies have demonstrated that the compound can inhibit bleomycin-induced dermal fibrosis in mice, indicating its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ATP-induced mucin secretion and β-arrestin translocation . At higher doses, this compound can exhibit toxic or adverse effects, such as reduced cell viability and increased apoptosis . In animal models, the compound has been shown to inhibit bleomycin-induced dermal fibrosis at specific dosages, highlighting its potential therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to the P2Y2 receptor. The compound interacts with enzymes and cofactors that regulate the activity of the receptor, leading to changes in metabolic flux and metabolite levels . By inhibiting the P2Y2 receptor, this compound can modulate the production of inflammatory mediators and other metabolites involved in cellular responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to the P2Y2 receptor and other cellular components . This distribution pattern is crucial for its effectiveness in modulating receptor activity and cellular responses .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the plasma membrane, where the P2Y2 receptor is located . This subcellular localization is essential for the compound’s ability to inhibit receptor activity and modulate cellular processes .

Preparation Methods

The synthesis of AR-C118925XX involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of chemical reactions involving the formation of a tetrazole ring and the incorporation of various functional groups .

Chemical Reactions Analysis

AR-C118925XX undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. .

Comparison with Similar Compounds

AR-C118925XX is unique due to its high selectivity and potency as a P2Y2 receptor antagonist. Similar compounds include:

    MRS2179: A selective antagonist for the P2Y1 receptor.

    MRS2216: Another selective antagonist for the P2Y1 receptor.

    MRS2578: A selective antagonist for the P2Y6 receptor.

    NF157: A selective antagonist for the P2Y11 receptor.

    Cangrelor: A selective antagonist for the P2Y12 receptor.

    Ticagrelor: Another selective antagonist for the P2Y12 receptor.

    AR-C67085: A selective antagonist for the P2Y13 receptor.

    MRS2211: A selective antagonist for the P2Y14 receptor

These compounds differ in their selectivity for various P2Y receptor subtypes, making this compound particularly valuable for studies focused on the P2Y2 receptor.

properties

IUPAC Name

5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N7O3S/c1-15-3-8-20-17(11-15)5-6-18-12-16(2)4-9-21(18)24(20)22-14-35(28(37)30-26(22)39)13-19-7-10-23(38-19)25(36)29-27-31-33-34-32-27/h3-12,14,24H,13H2,1-2H3,(H,30,37,39)(H2,29,31,32,33,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKNPGQAFNALOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(C3=C(C=C2)C=C(C=C3)C)C4=CN(C(=O)NC4=S)CC5=CC=C(O5)C(=O)NC6=NNN=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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